molecular formula C9H8O4 B11912397 Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid

Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid

Cat. No.: B11912397
M. Wt: 180.16 g/mol
InChI Key: GWJZNSDTKWTCQU-UHFFFAOYSA-N
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Description

Spiro[3This compound is notable for its rigid spirocyclic backbone, which provides greater steric bulk compared to conventional aromatic dicarboxylates . This unique structure has significant implications for its chemical behavior and applications.

Preparation Methods

The synthesis of Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic structure. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

Chemical Reactions Analysis

Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and materials. In biology, it is studied for its potential interactions with biological molecules. In medicine, it is explored for its potential therapeutic properties. In industry, it is used in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The rigid spirocyclic structure allows it to fit into unique binding sites, influencing various biochemical processes. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Spiro[33]hepta-1,5-diene-2,6-dicarboxylic acid can be compared to other spirocyclic dicarboxylates, such as Spiro[33]heptane-2,6-dicarboxylic acid While both compounds share a spirocyclic structure, the presence of double bonds in Spiro[3This compound’s non-aromatic nature also distinguishes it from aromatic dicarboxylates like terephthalic acid .

Properties

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

spiro[3.3]hepta-2,6-diene-2,6-dicarboxylic acid

InChI

InChI=1S/C9H8O4/c10-7(11)5-1-9(2-5)3-6(4-9)8(12)13/h1,3H,2,4H2,(H,10,11)(H,12,13)

InChI Key

GWJZNSDTKWTCQU-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC12CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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